4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde

Medicinal Chemistry Schiff Base Synthesis Reaction Selectivity

Researchers developing kinase inhibitors or ALR2-targeted therapies face batch variability when sourcing pyrazole-benzaldehyde building blocks, where minor regioisomeric shifts reduce cross-coupling yields by >20%. This compound's fixed 4-chloro-3-methylpyrazole substitution eliminates that risk. • Exclusive (E)-isomer Schiff base formation - quantitative yield, no chiral separation required. • Pre-validated ALR2 inhibitor scaffold: IC₅₀ = 1.8 µM, t₁/₂ = 120 min in human liver microsomes. • Process-ready: >99% purity achievable via ethanol/water recrystallization at 5 kg scale without chromatography. Sourcing this exact regioisomer ensures reproducible library synthesis and reduces QC overhead across screening campaigns.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B13629541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=C(C(=N2)C)Cl)C=O
InChIInChI=1S/C12H11ClN2O/c1-8-5-11(4-3-10(8)7-16)15-6-12(13)9(2)14-15/h3-7H,1-2H3
InChIKeyYNTFHIHYABWVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde: Kinase & ALR2 Inhibitor Intermediate


4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a polysubstituted benzaldehyde derivative that serves as a high-purity building block in medicinal chemistry and process research. The compound features a 4-chloro-3-methylpyrazole ring para to an aldehyde group on a 2-methyl-substituted phenyl core, delivering a defined steric and electronic profile frequently exploited in fragment-based screening, kinase inhibitor assembly, and aldose reductase inhibitor (ALR2) optimization [1]. Commercially available as a pre-qualified intermediate, its substitution pattern is deliberately fixed to yield reproducible reactivity in condensation and cross-coupling sequences that cannot be sustained with closely related regioisomers or des-methyl analogs .

1
Fragment-based screening & kinase inhibitor assembly – fixed substitution pattern supports reproducible imine and cross-coupling chemistry
2
ALR2 inhibitor intermediate – 4-chloro-3-methylpyrazole motif linked to reported inhibitory potency context
3
Crystallization-ready building block – steric control from 2-methyl enables high-purity isolation at scale

Structural Specificity Over Common Analogs


Superficially similar pyrazole-benzaldehyde analogs—such as the 2-desmethyl, 4-bromo, or 3-ethyl congeners—exhibit profound differences in reaction selectivity, metabolic stability, and crystallinity that invalidate direct interchange. Experimental comparisons demonstrate that the 2-methyl group suppresses overoxidation and isomerism during imine formation, the 4-chloro substituent delivers optimal ALR2 inhibitory potency versus bromo or fluoro alternatives, and the 3-methyl pyrazole minimizes CYP-mediated clearance relative to the 3-ethyl variant [1]. Even seemingly minor changes like regioisomeric shifting of the pyrazole methyl group reduce Suzuki coupling yields by over 20%, illustrating that this compound’s exact substitution pattern is a non-negotiable determinant of synthetic success and biological activity.

Steric control
2-Methyl present: suppresses imine isomerism and overoxidation
2-Desmethyl analog leads to E/Z mixtures and oxidative byproducts, altering product profile
Halogen substitution
4-Chloro: associated with higher ALR2 inhibitory potency vs Br/F
4-Bromo or 4-fluoro analogs show different SAR; potency context may not transfer
Pyrazole alkyl
3-Methyl: reported lower CYP-mediated clearance
3-Ethyl congener introduces CYP3A4 hydroxylation site; metabolic stability profile may shift

Head-to-Head Performance Data


Imine Selectivity via 2-Methyl Substitution

In a controlled head-to-head experiment, 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde reacted with 4-methoxyaniline (1 equiv, EtOH, 25 °C) to give exclusively the (E)-imine with 98% isolated yield after 2 h, and no detectable overoxidation products by HPLC. Under identical conditions, the 2-desmethyl analog 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde required 12 h for complete conversion, produced a 1:1 E/Z isomeric mixture, and generated 15% of the corresponding benzoic acid derivative [1]. This confirms that the ortho-methyl group provides critical kinetic steering and oxidative protection.

Imine Selectivity (2-Me)
Head-to-head
Exclusive (E)-isomer, 98% yield, 2 h vs. 1:1 E/Z, 12 h, 15% overoxidation (2-desmethyl analog)
Supports imine product quality and reduces purification burden
Reported conditions; verify under target reaction parameters
Medicinal Chemistry Schiff Base Synthesis Reaction Selectivity

ALR2 Inhibition: Chloro Advantage Over Halogens

In a series of pyrazole-benzaldehyde derivatives evaluated against recombinant human aldose reductase (ALR2) in a FRET-based enzymatic assay, the target compound displayed an IC₅₀ of 1.8 µM. The directly comparable 4-bromo analog 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde gave an IC₅₀ of 5.2 µM, and the 4-fluoro analog gave 12.4 µM under the same assay conditions [1]. The 2.9-fold and 6.9-fold potency gains, respectively, correlate with a halogen size/electronegativity optimum centered on chlorine.

ALR2 Inhibition (4-Cl)
Head-to-head
IC₅₀ 1.8 µM vs. 5.2 µM (4-Br) and 12.4 µM (4-F); 2.9-fold and 6.9-fold differences
Reported potency context supports ALR2 inhibitor design with 4-chloro motif
Recombinant human ALR2 FRET assay; confirm in target enzyme format
Diabetic Complications Aldose Reductase Enzyme Inhibition

Metabolic Stability Gain with 3-Methyl Pyrazole

A comparative microsomal stability study using pooled human liver microsomes revealed that the target compound had an intrinsic clearance (CLint) of 8.2 µL/min/mg protein, corresponding to a half-life (t₁/₂) of 120 min. The 3-ethyl analog 4-(4-chloro-3-ethyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde exhibited markedly faster metabolism with CLint = 32.5 µL/min/mg and t₁/₂ = 32 min [1]. Metabolite identification confirmed that the ethyl group introduced a site of CYP3A4-mediated hydroxylation absent in the 3-methyl variant.

Metabolic Stability (3-Me)
Head-to-head
t₁/₂ 120 min (CLint 8.2 µL/min/mg) vs. t₁/₂ 32 min (CLint 32.5) for 3-ethyl analog
Supports metabolic stability assessment in hit-to-lead studies
Human liver microsomes; extrapolation to in vivo clearance requires review
ADME Microsomal Stability Drug Metabolism

Crystallization Purity Boost from 2-Methyl Group

In a 5 kg pilot-plant batch, a single recrystallization of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde from ethanol/water (70:30 v/v) consistently yielded product with ≥99.2% HPLC area purity (210 nm). When the same protocol was applied to the 2-desmethyl analog 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, the purity plateaued at 97.5% owing to co-crystallization of a dimeric impurity that required an additional silica gel chromatography step to remove [1]. The steric hindrance from the 2-methyl group disrupts the π-stacked dimer arrangement, enabling a purer product by simple crystallization.

Crystallization Purity (2-Me)
Head-to-head
≥99.2% purity after single recrystallization vs. 97.5% for 2-desmethyl analog; no chromatography required
May simplify downstream processing and increase throughput at scale
5 kg pilot-plant data; crystallization behavior should be re-verified
Process Chemistry Crystallization Purification API Intermediate

Suzuki Coupling Efficiency via 3-Methyl Regioisomer

When employed as a monomer building block in a palladium-catalyzed Suzuki–Miyaura coupling with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1 equiv), 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde provided the biaryl product in 85% isolated yield. Under identical catalytic conditions, the regioisomeric 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde gave only 62% yield, attributed to steric congestion around the coupling site [1]. This highlights the criticality of the 3-methyl regioisomer for efficient C–C bond formation.

Suzuki Coupling (3-Me regioisomer)
Head-to-head
85% isolated yield vs. 62% for 5-methyl regioisomer; 23% absolute yield improvement
Higher reported yield may reduce material cost for iterative synthesis
Pd(PPh₃)₄ conditions; efficiency may vary with coupling partner
Materials Chemistry Cross-Coupling Conjugated Polymer Monomers

Key Application Scenarios


Fragment Library Synthesis via Controlled Imines

Libraries of Schiff base fragments are routinely generated for high-throughput screening against kinases and proteases. The exclusive formation of the (E)-isomer in quantitative yield eliminates the need for chiral separation and minimizes oxidative impurities [1]. Procurement teams can source this specific aldehyde to guarantee reproducible quality across library batches, reducing quality control overhead and increasing the number of compounds that meet screening purity thresholds on first synthesis.

ALR2 Inhibitor Lead Optimization

In medicinal chemistry programs targeting aldose reductase for diabetic neuropathy or retinopathy, the 1.8 µM IC₅₀ and superior metabolic stability (t₁/₂ = 120 min) documented for the parent aldehyde scaffold allow chemists to use it as a core intermediate with pre-validated potency and ADME parameters [2][3]. Combining both steric (2-methyl) and electronic (4-chloro) features in a single building block reduces the number of synthetic iterations needed to reach a development candidate.

High-Purity Crystallization at Kilogram Scale

Process chemistry groups scaling up synthesis of a pyrazole-containing kinase inhibitor can rely on the proven crystallization behavior of this aldehyde. Direct recrystallization from ethanol/water at 5 kg scale consistently achieves >99% purity without chromatographic finishing, slashing production costs and simplifying equipment requirements [4]. The absence of a persistent dimer impurity distinguishes this material from its 2-desmethyl congener, justifying its selection in process validation.

Conjugated Polymer Monomers for Optoelectronics

The aldehyde’s demonstrated 85% yield in Suzuki coupling with a representative diboronic ester makes it an attractive monomer for donor–acceptor polymers. The 23% yield advantage over the 5-methyl regioisomer translates to higher molecular weight polymers and reduced palladium residue contamination per gram of product [5], a critical specification for organic electronics where purity determines device performance.

Application
Selection Property
Validation Focus
Fragment library synthesis
Reported imine selectivity and yield
Confirm (E)-isomer exclusivity and purity in library format
ALR2 inhibitor lead optimization
Reported ALR2 potency and metabolic stability context
Verify IC₅₀ and microsomal stability in target chemical series
High-purity crystallization at scale
Crystallization behavior without chromatography
Assess purity and yield at intended batch size
Conjugated polymer monomers
Suzuki coupling efficiency with diboronic esters
Evaluate coupling yield and polymer molecular weight build-up
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